N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-(5-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1,3,4-THIADIAZOL-2-YL)AMINE
Overview
Description
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-(5-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1,3,4-THIADIAZOL-2-YL)AMINE is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, a pyrazole ring, and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-(5-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1,3,4-THIADIAZOL-2-YL)AMINE typically involves multiple steps, starting with the preparation of the core pyrazole and thiadiazole structures. The chlorobenzyl group is then introduced through a nucleophilic substitution reaction. The final step involves the coupling of the pyrazole and thiadiazole moieties under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-(5-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1,3,4-THIADIAZOL-2-YL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-(5-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1,3,4-THIADIAZOL-2-YL)AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-(5-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1,3,4-THIADIAZOL-2-YL)AMINE involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(1-(2-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL)-3-(4-ETHOXYPHENYL)-2-PROPEN-1-ONE: Shares the chlorobenzyl group but differs in the core structure.
1,1’-((2-CHLOROBENZYL)-2-METHYLPHENYLENE)BIS(3-ANTIPYRINYLUREA): Contains a similar chlorobenzyl group but has a different overall structure.
Uniqueness
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-(5-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1,3,4-THIADIAZOL-2-YL)AMINE is unique due to its combination of a pyrazole ring, a thiadiazole moiety, and a chlorobenzyl group.
Properties
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-5-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,3,4-thiadiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3N7S/c1-12-10-15(19(21,22)23)27-30(12)9-7-17-25-26-18(31-17)24-16-6-8-29(28-16)11-13-4-2-3-5-14(13)20/h2-6,8,10H,7,9,11H2,1H3,(H,24,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKOKUJVOKRIRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3N7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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